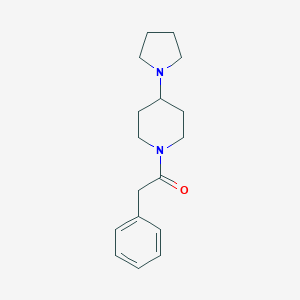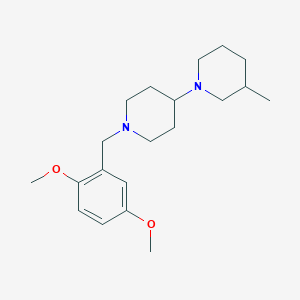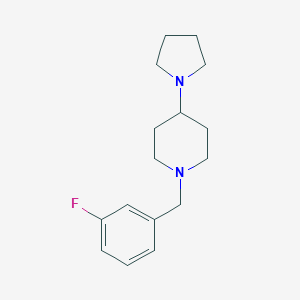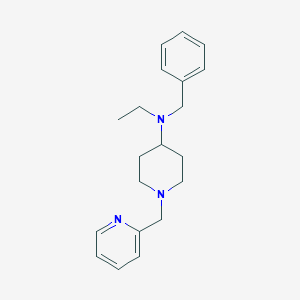![molecular formula C22H30N4 B247063 1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine, commonly known as P4, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a complex organic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of P4 involves the inhibition of the serotonin and norepinephrine transporters, which leads to an increase in the extracellular concentration of these neurotransmitters in the brain. This results in enhanced neurotransmission and modulation of the activity of various downstream targets, including ion channels and receptors. P4 has also been shown to have an allosteric modulatory effect on the GABA-A receptor, which enhances the inhibitory tone in the brain and contributes to its anxiolytic activity.
Biochemical and Physiological Effects:
P4 has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, ion channels, and receptors. It has been shown to enhance the activity of the serotonergic and noradrenergic systems, which are involved in the regulation of mood and anxiety. P4 has also been found to modulate the activity of the GABA-A receptor, which is implicated in the regulation of anxiety and stress responses. In addition, P4 has been found to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.
実験室実験の利点と制限
P4 has several advantages for lab experiments, including its high potency and selectivity for the serotonin and norepinephrine transporters, as well as its ability to modulate the activity of various ion channels and receptors. However, P4 also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for research on P4, including the development of more efficient and scalable synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of novel therapeutic applications. P4 has shown promising results in preclinical studies for the treatment of depression, anxiety, and other neurological disorders, and further research is needed to evaluate its safety and efficacy in clinical trials. In addition, P4 has potential applications in other areas, such as drug abuse and addiction, pain management, and neurodegenerative diseases.
合成法
The synthesis of P4 involves the reaction of 1-benzyl-4-piperidone with 4-pyridylmethylamine and piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction, to yield the final product. The purity and yield of P4 can be enhanced by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
科学的研究の応用
P4 has been extensively studied for its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. It has been shown to selectively inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and anxiety. P4 has also been found to modulate the activity of various ion channels and receptors, such as the GABA-A receptor and the 5-HT2A receptor, which are implicated in the pathophysiology of depression and anxiety disorders.
特性
製品名 |
1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
|---|---|
分子式 |
C22H30N4 |
分子量 |
350.5 g/mol |
IUPAC名 |
1-benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H30N4/c1-2-4-20(5-3-1)18-25-14-16-26(17-15-25)22-8-12-24(13-9-22)19-21-6-10-23-11-7-21/h1-7,10-11,22H,8-9,12-19H2 |
InChIキー |
RFPONPBYTQZVRU-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=NC=C4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)


![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)




![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)

amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)